molecular formula C11H12N2O4 B054431 N-(4-Nitrophenyl)-L-proline CAS No. 122092-18-6

N-(4-Nitrophenyl)-L-proline

Cat. No.: B054431
CAS No.: 122092-18-6
M. Wt: 236.22 g/mol
InChI Key: RKUGUORNGRELOH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Nitrophenyl)-L-proline (NPP) is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound that has been used for various research purposes, ranging from drug discovery to cell culture studies. NPP is a derivative of the amino acid proline and is a nitro-containing compound. It is a white crystalline solid at room temperature and is soluble in organic solvents such as methanol and ethanol. It is also soluble in aqueous solutions of alkali and alkaline earth metal hydroxides.

Scientific Research Applications

  • Solvatochromic Probes : N-(4-nitrophenyl)-L-proline has been utilized in the development of solvatochromic probes. It demonstrates significant solvatochromism in its UV/Vis absorption spectrum, making it useful in studying solvent polarity parameters and intermolecular interactions (Schreiter & Spange, 2008).

  • Proline Determination : This compound has been studied in relation to the photometric method for the quantitative assay of proline, an important amino acid in biological fluids (Troll & Lindsley, 1955).

  • Solvatochromic Response : Its solvatochromic response in different solvents has been extensively studied, providing insights into the solute-solvent interactions and the environmental effects on its spectroscopic behavior (El-Sayed & Spange, 2007).

  • X-Ray Structure Analysis : The compound has been analyzed through X-ray structure analysis, ab initio, and conformational calculations, contributing to the understanding of its molecular structure and behavior (Fonari et al., 2006).

  • Heterogeneous Organocatalysts : It has been used in the preparation of zirconium phosphates methyl and/or phenyl phosphonates-supported L-proline, serving as heterogeneous organocatalysts for asymmetric aldol addition reactions (Calogero et al., 2011).

  • Absolute Configuration Determination : The compound helps in determining the absolute configuration of primary amines through intramolecular hydrogen bonding and anisotropic effects (Ahn & Choi, 2007).

Future Directions

Future research on “N-(4-Nitrophenyl)-L-proline” could focus on its potential applications in various fields. For instance, it could be used as a synthon for indirect radiofluorination of biomolecules . Additionally, its potential as a sensor and its optical properties could be further explored .

Mechanism of Action

Target of Action

N-(4-Nitrophenyl)-L-proline, also known as (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylic Acid, is a complex compoundCompounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . The interaction of these compounds with their targets leads to changes in the biochemical processes of the target organisms, resulting in the observed biological effects .

Biochemical Pathways

Similar compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain gram-negative bacteria . This pathway involves several enzymatic reactions that lead to the breakdown of the compound and its eventual removal from the system .

Pharmacokinetics

Similar compounds, such as acetazolamide, have been studied for their pharmacokinetic properties . Understanding the ADME properties of a compound is crucial for predicting its bioavailability and potential therapeutic effects.

Result of Action

For instance, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the catalytic reduction of 4-nitrophenol, a compound with a similar structure, has been shown to be influenced by factors such as pH, temperature, and the presence of reducing agents . Understanding these environmental influences is crucial for optimizing the use of the compound and predicting its behavior under different conditions.

Properties

IUPAC Name

(2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-11(15)10-2-1-7-12(10)8-3-5-9(6-4-8)13(16)17/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUGUORNGRELOH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924077
Record name 1-(4-Nitrophenyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122092-18-6
Record name 1-(4-Nitrophenyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is solvatochromism and why is it important to study in compounds like N-(4-Nitrophenyl)-L-proline?

A1: Solvatochromism refers to the ability of a compound to change its color depending on the solvent it's dissolved in. This color change reflects how the solvent environment interacts with the compound's electronic structure, specifically its ground and excited states.

    Q2: How does the structure of this compound contribute to its solvatochromic behavior?

    A: this compound exhibits a strong positive solvatochromic behavior, meaning its maximum absorption wavelength (λmax) shifts to longer wavelengths (redshift) with increasing solvent polarity. [] This is attributed to several structural features:

    • Amino acid moiety (L-proline): This part of the molecule introduces hydrogen bonding capabilities, further influencing the interactions with solvents, particularly protic ones. []

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